molecular formula C10H9NO2 B3248924 5-Hydroxy-8-methylquinolin-4(1H)-one CAS No. 190516-92-8

5-Hydroxy-8-methylquinolin-4(1H)-one

Cat. No.: B3248924
CAS No.: 190516-92-8
M. Wt: 175.18 g/mol
InChI Key: RSFMMBPWJADPLO-UHFFFAOYSA-N
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Description

5-Hydroxy-8-methylquinolin-4(1H)-one is a quinolinone derivative characterized by a bicyclic aromatic structure with hydroxyl (-OH) and methyl (-CH₃) substituents at positions 5 and 8, respectively. Quinolinones are a class of heterocyclic compounds widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities . The substitution pattern on the quinolinone skeleton significantly influences its physicochemical and biological behavior. For instance, hydroxyl groups enhance hydrogen-bonding capacity, while methyl groups modulate lipophilicity and steric effects .

Properties

IUPAC Name

5-hydroxy-8-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-2-3-7(12)9-8(13)4-5-11-10(6)9/h2-5,12H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFMMBPWJADPLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)O)C(=O)C=CN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Hydroxy-8-methylquinolin-4(1H)-one (also known as 8-hydroxy-2-methylquinoline) is a compound within the quinoline family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a hydroxyl group and a methyl group at the 5 and 8 positions of the quinoline ring, respectively. This structure contributes to its biological activity by enhancing lipophilicity and facilitating interaction with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties. A study demonstrated that various substituted quinolinones, including this compound, were tested against several pathogenic bacteria.

Compound Pathogen Inhibition Zone (mm) MIC (mg/mL)
This compoundStaphylococcus aureus220.0625
Klebsiella pneumoniae250.125
Pseudomonas aeruginosa240.125

These results suggest that the compound has potent antibacterial activity, particularly against Gram-positive bacteria .

Antiviral Activity

The antiviral potential of this compound has been explored in the context of several viral infections. A notable study assessed its efficacy against H5N1 avian influenza viruses. The compound exhibited moderate antiviral activity, with growth inhibition percentages correlating with increased lipophilicity .

Anticancer Activity

The anticancer properties of quinoline derivatives are well-documented. Research involving various cell lines has shown that compounds related to this compound can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. For instance, a study found that certain derivatives demonstrated selective cytotoxicity against HeLa cells (cervical cancer) without affecting non-cancerous fibroblasts .

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to chelate metal ions, which is critical in many biochemical processes. This chelation can disrupt essential enzyme functions in pathogens or cancer cells, leading to growth inhibition or cell death .

Case Studies

  • Antibacterial Efficacy : In a comparative study, various quinoline derivatives were evaluated for their antibacterial properties against resistant strains. The results indicated that this compound exhibited superior activity compared to standard antibiotics .
  • Antiviral Screening : A focused investigation on the antiviral effects of this compound revealed that modifications in its chemical structure could enhance its efficacy against specific viral targets, suggesting a pathway for drug development against emerging viral threats .

Chemical Reactions Analysis

Reactivity of Hydroxyquinolinones

Hydroxyquinolinones participate in nucleophilic substitution and oxidation reactions:

  • Iodination : 4(1H)-quinolone reacts with iodine and n-butylamine in DMF to form 3-iodo-4(1H)-quinolone (General Procedure B, ).

  • Oxidative cleavage : Enzymes like 1H-3-hydroxy-4-oxoquinaldine 2,4-dioxygenase (HOD) catalyze cofactor-free ring cleavage of hydroxyquinolinones, producing carbon monoxide and N-acetylanthranilate (Hernandez-Ortega et al., 2014, ).

Key Reaction Pathways for Analogous Compounds

Reaction Type Substrate Conditions Product Reference
Hydrazine Condensation Pyrimidinethione + hydrazine hydrateReflux in ethanol (4 h)Dihydropyrimidine-dione derivative
Iodination 4(1H)-quinolone + iodineDMF, n-butylamine, room temperature3-iodo-4(1H)-quinolone
Acid Hydrolysis O-ethyl ether precursorHBr in acetic acid, reflux4(1H)-quinolone

Proposed Reactivity for 5-Hydroxy-8-methylquinolin-4(1H)-one

Based on structural analogs, potential reactions include:

  • Electrophilic substitution at the 3-position due to electron-rich aromatic systems.

  • Coordination with metals via the hydroxyl and ketone groups, enabling catalytic applications.

  • Oxidative degradation under strong acidic or enzymatic conditions (e.g., HOD-like cleavage ).

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinolinone derivatives exhibit diverse biological activities depending on their substitution patterns. Below is a detailed comparison of 5-hydroxy-8-methylquinolin-4(1H)-one with structurally related compounds:

Table 1: Structural and Functional Comparison of Quinolinone Derivatives

Compound Name Substituents Molecular Formula Key Pharmacological/Biological Notes Spectral Data (Key Peaks) Reference
This compound -OH (C5), -CH₃ (C8) C₁₀H₉NO₂ Limited direct data; inferred antimicrobial potential based on analogs . Expected ¹H NMR: δ ~6.8–7.5 (Ar-H), δ ~2.5 (CH₃) .
4-Hydroxy-8-methylquinolin-2(1H)-one -OH (C4), -CH₃ (C8) C₁₀H₉NO₂ Antimicrobial activity against Gram-positive bacteria . ¹H NMR (DMSO-d₆): δ 11.2 (OH), δ 2.4 (CH₃), δ 6.7–8.1 (Ar-H) .
5-Chloro-4-hydroxyquinolin-2(1H)-one -Cl (C5), -OH (C4) C₉H₆ClNO₂ Antifungal properties reported in commercial data . ¹³C NMR: δ 165.2 (C=O), δ 115–150 (aromatic carbons) .
4-Hydroxy-7-methoxyquinolin-2(1H)-one -OH (C4), -OCH₃ (C7) C₁₀H₉NO₃ Enhanced solubility due to methoxy group; moderate enzyme inhibition . ¹H NMR: δ 3.9 (OCH₃), δ 6.6–8.0 (Ar-H) .

Key Observations :

Substituent Position and Bioactivity: The hydroxyl group at C5 (target compound) vs.

Spectral Distinctions: In ¹H NMR, the methyl group in this compound is expected near δ 2.5, similar to 4-hydroxy-8-methylquinolin-2(1H)-one . Aromatic protons in quinolinones typically resonate between δ 6.8–8.5, with shifts influenced by substituent electronic effects .

Pharmacological Trends: Chlorinated derivatives (e.g., 5-chloro-4-hydroxyquinolin-2(1H)-one) exhibit stronger antifungal activity due to the electron-withdrawing effect of chlorine, which may disrupt microbial cell walls . Methoxy groups (e.g., in 4-hydroxy-7-methoxyquinolin-2(1H)-one) improve solubility but may reduce potency compared to methylated analogs .

Q & A

Basic Research Questions

Q. What are the key steps to optimize the synthesis of 5-Hydroxy-8-methylquinolin-4(1H)-one for high purity?

  • Methodological Answer : Synthesis optimization typically involves refluxing equimolar reactants (e.g., substituted hydroxyquinolines and acids) in anhydrous solvents like THF with catalytic HCl. Monitoring via thin-layer chromatography (TLC) and purification using silica gel column chromatography (e.g., CH₂Cl₂/hexane mixtures) ensures purity. Recrystallization from methanol or ethanol further enhances yield and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Assigns proton and carbon environments (e.g., δ 1.6–2.5 ppm for methyl/methylene groups, aromatic protons at δ 6.3–7.9 ppm) .
  • Mass Spectrometry (MS) : Confirms molecular weight via parent ion peaks (e.g., m/z 272–284 for derivatives) .
  • HPLC : Validates purity (>97%) post-synthesis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles) due to acute toxicity risks (Category 4 for oral/dermal/inhalation). In case of exposure, consult a physician immediately and provide the safety data sheet (SDS). Work in a fume hood to minimize inhalation hazards .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, HF) predict the electronic properties of this compound?

  • Methodological Answer : Employ ab initio (Hartree-Fock) or density functional theory (B3LYP) to calculate vibrational frequencies, HOMO-LUMO gaps, and dipole moments. Basis sets like 6-31G(d,p) optimize molecular geometry, while spectral simulations (FT-IR/Raman) validate experimental data .

Q. What experimental design is suitable for evaluating the biological activity of this compound?

  • Methodological Answer : Use NIH3T3 cell lines for cytotoxicity assays (MTT protocol):

Culture cells in RPMI-1640 medium with 10% fetal bovine serum.

Treat with compound gradients (e.g., 1–100 µM) for 72 hours.

Add MTT reagent, incubate, and measure absorbance at 570 nm to quantify cell viability .

Q. How to resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to resolve overlapping signals. For crystallographic discrepancies, refine structures using SHELXL (e.g., twin refinement for high-resolution data) and compare with Cambridge Structural Database entries .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-8-methylquinolin-4(1H)-one
Reactant of Route 2
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